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molecular formula C9H22O3SSi B089376 3-Mercaptopropyltriethoxysilane CAS No. 14814-09-6

3-Mercaptopropyltriethoxysilane

Cat. No. B089376
M. Wt: 238.42 g/mol
InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447262B2

Procedure details

Into a 12-liter, three-necked round bottom flask equipped with mechanical stirrer, addition funnel, thermocouple, heating mantle, N2 inlet, and temperature controller were charged 3-mercaptopropyltriethoxysilane (1,021 grams, 3.73 moles purchase as SILQUEST® A-1891 silane from Momentive Performance Materials, Inc.), triethylamine (433 grams), and hexane (3,000 ml). The solution was cooled in an ice bath, and octanoyl chloride (693 grams, 4.25 moles) were added over a two hour period via the addition funnel. After addition of the acid chloride was complete, the mixture was filtered two times, first through a 0.1 μm filter and then through a 0.01 μm filter, using a pressure filter, to remove the salt. The solvent was removed under vacuum. The remaining yellow liquid was vacuum distilled to yield 1,349 grams of octanoylthiopropyltriethoxysilane as a clear, very light yellow liquid. The yield was 87 percent.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.73 mol
Type
reactant
Reaction Step Two
Quantity
433 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
693 g
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[SH:3][CH2:4][CH2:5][CH2:6][Si:7]([O:14][CH2:15][CH3:16])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].C(N(CC)CC)C.[C:24](Cl)(=[O:32])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>CCCCCC>[C:24]([S:3][CH2:4][CH2:5][CH2:6][Si:7]([O:14][CH2:15][CH3:16])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])(=[O:32])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
3.73 mol
Type
reactant
Smiles
SCCC[Si](OCC)(OCC)OCC
Name
Quantity
433 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
693 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 12-liter, three-necked round bottom flask equipped with mechanical stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the mixture was filtered two times
FILTRATION
Type
FILTRATION
Details
first through a 0.1 μm filter
FILTRATION
Type
FILTRATION
Details
through a 0.01 μm filter
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the salt
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)SCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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